molecular formula C13H9N3O B104067 Phenazine-2-carboxamide CAS No. 18644-21-8

Phenazine-2-carboxamide

Cat. No. B104067
CAS RN: 18644-21-8
M. Wt: 223.23 g/mol
InChI Key: HBUAKGFNHSQHSX-UHFFFAOYSA-N
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Description

Phenazine-2-carboxamide, also known as PCA, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research. PCA is a derivative of phenazine, a naturally occurring compound found in many microorganisms and plants. PCA has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.

Scientific Research Applications

Phenazine-2-carboxamide has been extensively studied for its potential applications in various fields of research. In the field of microbiology, Phenazine-2-carboxamide has been shown to exhibit antimicrobial activity against a range of bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. Phenazine-2-carboxamide has also been shown to exhibit antitumor activity against various cancer cell lines, including prostate, breast, and lung cancer cells. In addition, Phenazine-2-carboxamide has been shown to exhibit immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.

Mechanism Of Action

The mechanism of action of Phenazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of bacterial DNA synthesis and the induction of oxidative stress in cancer cells. Phenazine-2-carboxamide has been shown to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA synthesis, which leads to the inhibition of bacterial growth. In cancer cells, Phenazine-2-carboxamide has been shown to induce oxidative stress, which leads to the activation of apoptotic pathways and the inhibition of cancer cell growth.

Biochemical And Physiological Effects

Phenazine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of biofilm formation in bacteria, the induction of apoptosis in cancer cells, and the stimulation of cytokine and chemokine production in immune cells. Phenazine-2-carboxamide has also been shown to exhibit anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.

Advantages And Limitations For Lab Experiments

Phenazine-2-carboxamide has several advantages for lab experiments, including its low toxicity and high stability. However, Phenazine-2-carboxamide has some limitations, including its limited solubility in water and its potential to exhibit variable biological activity depending on the source of the compound.

Future Directions

There are several future directions for Phenazine-2-carboxamide research, including the identification of new sources of the compound, the development of new synthesis methods, and the exploration of its potential applications in various fields of research. In addition, further studies are needed to fully understand the mechanism of action of Phenazine-2-carboxamide and to identify potential drug targets for the compound.

Synthesis Methods

Phenazine-2-carboxamide can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis of Phenazine-2-carboxamide involves the reaction of phenazine-1-carboxylic acid with ammonia, which results in the formation of Phenazine-2-carboxamide. Biosynthesis of Phenazine-2-carboxamide occurs in microorganisms such as Pseudomonas aeruginosa and Streptomyces griseus, where it is produced through the action of phenazine biosynthesis enzymes.

properties

CAS RN

18644-21-8

Product Name

Phenazine-2-carboxamide

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

phenazine-2-carboxamide

InChI

InChI=1S/C13H9N3O/c14-13(17)8-5-6-11-12(7-8)16-10-4-2-1-3-9(10)15-11/h1-7H,(H2,14,17)

InChI Key

HBUAKGFNHSQHSX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)N

synonyms

2-Phenazinecarboxamide

Origin of Product

United States

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